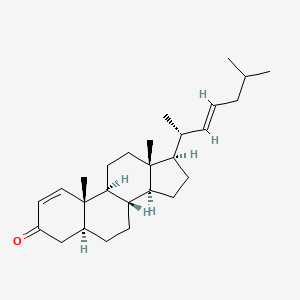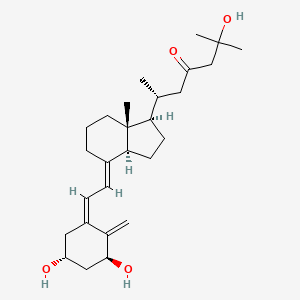
1,25-Dihydroxy-23-oxo-vitamin D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,25-Dihydroxy-23-oxo-vitamin D3 is a vitamin D.
Applications De Recherche Scientifique
Molecular Mechanism and Genomic Action
1,25-Dihydroxyvitamin D3 is essential for gene regulation and various physiological processes. Its genomic mechanism involves binding to specific DNA sequences, significantly impacting gene activity. Advances in understanding the vitamin D receptor (VDR) complex have potential clinical applications for disease prevention and treatment (Christakos, Dhawan, Verstuyf, Verlinden, & Carmeliet, 2016).
Quantification in Serum
The quantification of 1,25-dihydroxyvitamin D3 in serum is critical for diagnosing and managing various diseases. An effective method for measuring this compound in serum, using liquid chromatography-tandem mass spectrometry, has been developed (Mahlow, Bunch, & Wang, 2016).
Cardiovascular Effects
1,25-dihydroxy vitamin D3 plays a role in the cardiovascular system, particularly in hypertension. Its effect on endothelial function and the balance between nitric oxide and peroxynitrite concentrations suggests potential benefits in treating cardiovascular diseases (Khan, Dawoud, & Malinski, 2018).
UV-Induced DNA Damage Protection
This compound protects skin cells from UV-induced DNA damage. It reduces oxidative damage and has implications for skin cancer prevention (De Silva et al., 2021).
Anti-Tumor Potential
1,25-dihydroxyvitamin D3 has significant anti-tumor potential, affecting energy utilization in tumor cells. This opens avenues for its use in cancer therapy (Abu el Maaty & Wölfl, 2017).
Renal and Extrarenal Regulation
The compound is regulated differently in renal and extrarenal tissues. Understanding this regulation is vital for managing diseases like osteoporosis (Kägi et al., 2018).
Potential in Combination Chemotherapy
Its diverse effects on cancer cell metabolism make it a candidate for combination chemotherapy, helping to overcome drug resistance (Abu el Maaty & Wölfl, 2017).
Diabetic Nephropathy Improvement
It can improve early diabetic nephropathy through specific molecular pathways, showing its potential in diabetes management (Wang et al., 2016).
Effects on Oxidative Stress and Aging
1,25-dihydroxyvitamin D3 reduces oxidative stress and impacts the aging process, suggesting its role in managing age-related diseases (Wimalawansa, 2019).
Glioblastoma Treatment
It may serve as an adjunct therapeutic agent in treating glioblastoma, due to its anti-proliferative activities in the central nervous system (Griffin & Griffen, 2022).
Propriétés
Formule moléculaire |
C27H42O4 |
|---|---|
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one |
InChI |
InChI=1S/C27H42O4/c1-17(13-22(29)16-26(3,4)31)23-10-11-24-19(7-6-12-27(23,24)5)8-9-20-14-21(28)15-25(30)18(20)2/h8-9,17,21,23-25,28,30-31H,2,6-7,10-16H2,1,3-5H3/b19-8+,20-9-/t17-,21-,23-,24+,25+,27-/m1/s1 |
Clé InChI |
QBJVXMITWJPQNF-LQPBFCBKSA-N |
SMILES isomérique |
C[C@H](CC(=O)CC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CC(=O)CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES canonique |
CC(CC(=O)CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonymes |
1,25-dihydroxy-23-oxo-vitamin D3 1,25-dihydroxy-23-oxocholecalciferol 1,25-DOV 23-keto-1,25-dihydroxyvitamin D3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



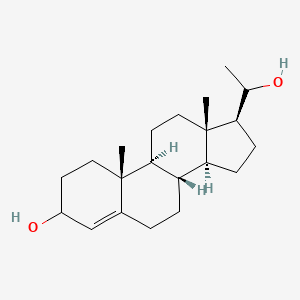
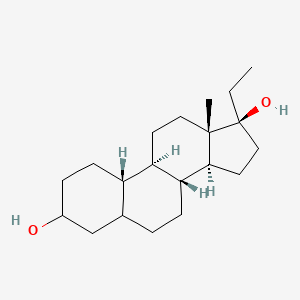
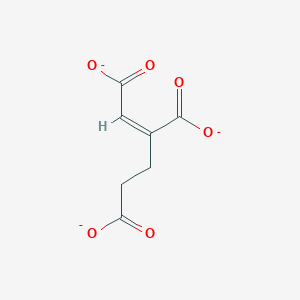
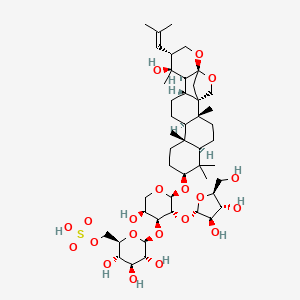
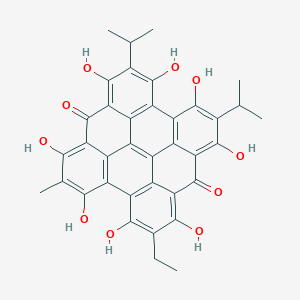
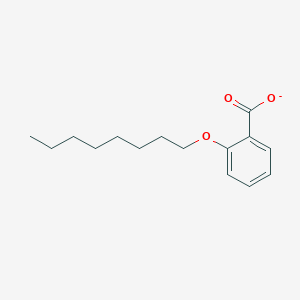
![4-[(1S,2R)-2-Amino-1-hydroxypropyl]benzene-1,2-diolahydrogen chloride](/img/structure/B1259165.png)
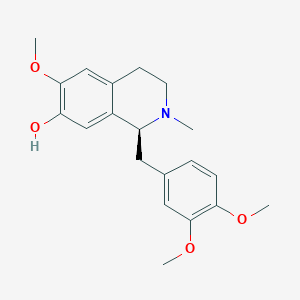

![(2S,3R,4R)-4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B1259172.png)
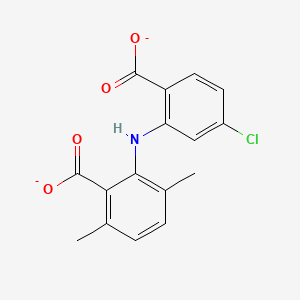
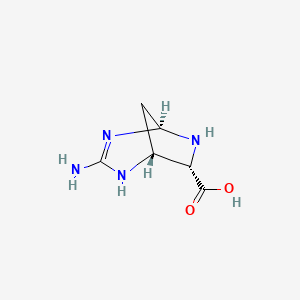
![(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B1259175.png)
